TMX1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

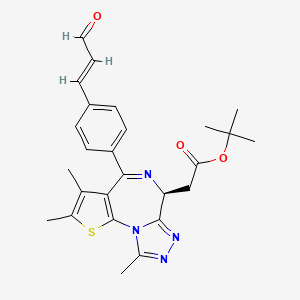

Molecular Formula |

C26H28N4O3S |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C26H28N4O3S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-31)27-20(14-21(32)33-26(4,5)6)24-29-28-17(3)30(24)25/h7-13,20H,14H2,1-6H3/b8-7+/t20-/m0/s1 |

InChI Key |

SJISOGWQGIVAGX-DUIUGDAFSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)/C=C/C=O)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C=CC=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of TMX1 in Protein Disulfide Exchange: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-related transmembrane protein 1 (TMX1), also known as TXNDC1 or PDIA11, is a unique member of the protein disulfide isomerase (PDI) family.[1][2] As a single-pass type I transmembrane protein primarily localized in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs), this compound plays a crucial role in cellular redox control and protein quality control.[3][4] Its structure includes a luminal N-terminal thioredoxin-like domain containing a catalytically active CPAC motif, a transmembrane domain, and a short C-terminal cytosolic tail.[2] This guide provides a comprehensive technical overview of the functions and mechanisms of this compound in protein disulfide exchange and related cellular processes.

Core Functions and Mechanisms of this compound

This compound is a versatile enzyme that participates in various cellular processes through its ability to catalyze dithiol-disulfide exchange reactions.[3][5] Unlike many soluble PDI family members, this compound shows a distinct preference for membrane-associated polypeptides.[2][4]

Protein Disulfide Isomerase Activity

As a protein disulfide isomerase, this compound can catalyze the formation, reduction, and isomerization of disulfide bonds in proteins.[3][6] The proline residue within its CPAC active site suggests a role as a reductase, favoring the reduced dithiol state.[2] This is consistent with in vitro studies demonstrating its ability to reduce insulin (B600854) disulfides and its involvement in the reductive activation of toxins like ricin and abrin.[2]

Endoplasmic Reticulum-Associated Degradation (ERAD)

This compound plays a significant role in the degradation of misfolded membrane-tethered proteins through the ERAD pathway.[1][6] By reducing incorrect disulfide bonds in folding-defective polypeptides, this compound facilitates their unfolding, a necessary step for their retrotranslocation from the ER to the cytosol for degradation by the proteasome.[1][2] Its preference for transmembrane substrates makes it a key player in maintaining the quality control of membrane proteins.[2]

Regulation of ER-Mitochondria Calcium Flux

Located at the mitochondria-associated membranes (MAMs), this compound is a critical regulator of calcium (Ca²⁺) homeostasis between the ER and mitochondria.[3][4] It interacts with and inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2b (SERCA2b), a pump that transports Ca²⁺ from the cytosol into the ER.[4] This regulation is redox-dependent and is crucial for modulating mitochondrial Ca²⁺ uptake, which in turn influences cellular bioenergetics and apoptosis.[4]

Negative Regulation of Platelet Aggregation

This compound is expressed on the surface of platelets and acts as a negative regulator of platelet aggregation and thrombosis.[3][7] Upon platelet activation, this compound is secreted into the extracellular space where it appears to inhibit the final common pathway of αIIbβ3 integrin activation.[7][8] It is proposed that this compound oxidizes thiols in the αIIbβ3 integrin, thereby maintaining it in an inactive state.[4]

Crosstalk with the Unfolded Protein Response (UPR)

ER stress, characterized by the accumulation of unfolded or misfolded proteins, triggers the Unfolded Protein Response (UPR).[2] this compound's expression is not induced by the UPR.[2] However, under conditions of ER stress, this compound becomes oxidized, likely as a consequence of its activity in reducing the disulfide bonds of accumulated misfolded proteins.[2] This reversible oxidation of this compound highlights its role in the cellular response to protein folding stress.[2]

Quantitative Data Summary

| Parameter | Observation | Experimental Context | Reference(s) |

| This compound Redox State | Predominantly in a reduced state at steady state. | Analysis of endogenous this compound in cultured cells. | [2] |

| Reversibly oxidized in response to ER stress induced by Brefeldin A. | Treatment of A549 cells with Brefeldin A. | [2] | |

| ER Ca²⁺ Flux | Low this compound levels lead to a ~60% reduction in the proportional drop in ER Ca²⁺ upon stimulation. | Measurement in this compound knockout HeLa cells using a genetically encoded Ca²⁺ indicator. | [9] |

| Low this compound levels result in a 20-30% minor reduction of the peak cytosolic Ca²⁺ concentration upon ER Ca²⁺ release. | FURA-2 measurements in this compound knockout and knockdown HeLa cells. | [9] | |

| Platelet Aggregation | This compound-deficient platelets show increased aggregation in response to convulxin and thrombin. | In vitro platelet aggregation assays using platelets from this compound knockout mice. | [7] |

| Recombinant this compound inhibits platelet aggregation. | Addition of recombinant this compound to human platelet aggregation assays. | [7] |

Experimental Protocols

This compound Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of this compound to reduce the disulfide bonds of insulin, leading to the precipitation of the insulin B chain, which can be monitored by an increase in turbidity.

Materials:

-

Purified recombinant this compound

-

Bovine insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Sodium phosphate (B84403) buffer (100 mM, pH 7.0)

-

EDTA solution (100 mM, pH 7.0)

-

Spectrophotometer capable of reading at 650 nm

Procedure:

-

Prepare a reaction cocktail containing:

-

7.56 mL Sodium phosphate buffer

-

0.24 mL EDTA solution

-

1.2 mL Insulin solution

-

-

In a 1 mL cuvette, add 0.75 mL of the reaction cocktail.

-

Add a known amount of purified this compound (e.g., 15 µg) and adjust the volume to 1 mL with sodium phosphate buffer.

-

Initiate the reaction by adding 10 µL of 100 mM DTT solution and mix immediately.

-

Incubate at 25°C.

-

Measure the absorbance at 650 nm every 5 minutes until the absorbance reaches approximately 0.8.

-

Run a control reaction without this compound to measure the background rate of insulin reduction by DTT.

-

Calculate the rate of absorbance change per minute in the linear range, subtracting the background rate.

Analysis of this compound Redox State by Alkylation and Western Blotting

This method allows for the visualization of the reduced and oxidized forms of this compound based on a mobility shift on SDS-PAGE.

Materials:

-

N-ethylmaleimide (NEM)

-

4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

SDS-PAGE and Western blotting reagents

-

Anti-TMX1 antibody

Procedure:

-

Cell Lysis and Alkylation of Free Thiols:

-

Wash cells with ice-cold PBS containing 20 mM NEM to block free thiols.

-

Lyse cells in buffer containing 20 mM NEM.

-

Centrifuge to remove insoluble material.

-

-

Reduction of Disulfide Bonds:

-

Treat a portion of the lysate with TCEP to reduce any existing disulfide bonds in this compound.

-

-

Alkylation of Newly Reduced Thiols:

-

Add AMS to the TCEP-treated lysate to label the newly exposed thiols. AMS adds a significant molecular weight, causing a noticeable shift on the gel.

-

-

SDS-PAGE and Western Blotting:

-

Run the NEM-treated (oxidized) and NEM/TCEP/AMS-treated (reduced) samples on a non-reducing SDS-PAGE gel.

-

Transfer the proteins to a membrane and probe with an anti-TMX1 antibody.

-

The reduced form of this compound will migrate slower than the oxidized form due to the addition of AMS.

-

Substrate Trapping using a this compound C59A Mutant

This technique is used to identify substrates of this compound by stabilizing the mixed-disulfide intermediate formed during the catalytic cycle.

Materials:

-

Expression vector for this compound with a C59A mutation (this compound-C59A).

-

Cell line for transfection (e.g., HEK293T).

-

Lysis buffer and co-immunoprecipitation reagents.

-

Mass spectrometer for protein identification.

Procedure:

-

Transfection: Transfect cells with the this compound-C59A expression vector.

-

Cell Lysis: Lyse the cells under non-reducing conditions to preserve disulfide bonds.

-

Immunoprecipitation: Immunoprecipitate the this compound-C59A and its covalently bound substrates using an antibody against this compound or an epitope tag.

-

Elution: Elute the protein complexes from the beads.

-

Sample Preparation for Mass Spectrometry: Reduce and alkylate the eluted proteins and digest them with a protease (e.g., trypsin).

-

Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were trapped by the this compound-C59A mutant.

Co-immunoprecipitation of this compound and Calnexin

This protocol is used to verify the interaction between this compound and its known interacting partner, calnexin.

Materials:

-

Cell lysate from cells expressing both this compound and calnexin.

-

Anti-TMX1 antibody or anti-calnexin antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

Western blotting reagents.

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TMX1) overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-calnexin antibody to detect the co-immunoprecipitated protein.

Signaling Pathways and Experimental Workflows

This compound-Mediated Protein Disulfide Exchange

Caption: General mechanism of this compound-mediated reduction of a substrate protein's disulfide bond.

Experimental Workflow for Determining this compound Redox State

Caption: Workflow for analyzing the redox state of this compound using sequential alkylation.

This compound in the Regulation of ER-Mitochondria Calcium Flux

Caption: this compound negatively regulates SERCA2b, impacting ER-mitochondria Ca²⁺ signaling.

This compound in the Negative Regulation of Platelet Aggregation

Caption: this compound negatively regulates platelet aggregation by inhibiting αIIbβ3 integrin activation.

This compound and the Unfolded Protein Response (UPR)

Caption: this compound becomes oxidized during ER stress as it reduces misfolded proteins.

Conclusion

This compound is a multifaceted protein disulfide isomerase with a clear preference for transmembrane substrates. Its roles in ERAD, regulation of ER-mitochondria calcium signaling, and platelet aggregation highlight its importance in cellular homeostasis and response to stress. While its fundamental enzymatic properties require further quantitative characterization, the existing body of research provides a strong foundation for understanding its mechanisms of action. The unique functions of this compound, particularly its role as a negative regulator in platelet aggregation and its involvement in cancer cell metabolism, make it an intriguing target for future drug development efforts. This guide provides a detailed overview of the current knowledge of this compound, offering a valuable resource for researchers and professionals in the field.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. molbiolcell.org [molbiolcell.org]

- 3. uniprot.org [uniprot.org]

- 4. Introducing Thioredoxin-Related Transmembrane Proteins: Emerging Roles of Human TMX and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The transmembrane protein disulfide isomerase this compound negatively regulates platelet responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioredoxin-related transmembrane protein 1 negatively regulates coagulation and phosphatidylserine exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound thioredoxin related transmembrane protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

TMX1 Gene: A Technical Guide to Nomenclature, Function, and Experimental Analysis

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thioredoxin Related Transmembrane Protein 1 (TMX1) gene, its encoded protein, and its role in cellular physiology. This document details the gene's nomenclature and aliases, explores its multifaceted functions in protein folding and calcium homeostasis, and presents key experimental methodologies for its study.

This compound Gene and Protein Nomenclature

The this compound gene, located on chromosome 14q22.1, is officially designated as "thioredoxin related transmembrane protein 1" by the HUGO Gene Nomenclature Committee (HGNC).[1][2][3] Over the years, it has been referred to by several aliases and previous names in scientific literature. A consolidated list of these identifiers is provided in Table 1 for clarity and cross-referencing.

| Identifier Type | Identifier | Source |

| Official Symbol | This compound | HGNC[3] |

| Official Full Name | thioredoxin related transmembrane protein 1 | HGNC[1][3] |

| Aliases | TMX | GeneCards[4], UniProt[5] |

| TXNDC | GeneCards[4], UniProt[5] | |

| TXNDC1 | GeneCards[4], UniProt[5] | |

| PDIA11 (Protein Disulfide Isomerase Family A, Member 11) | GeneCards[4] | |

| Previous HGNC Symbols | TXNDC, TXNDC1 | GeneCards[4] |

| NCBI Gene ID | 81542 | NCBI[6] |

| Ensembl ID | ENSG00000139921 | Ensembl[4] |

| UniProtKB ID | Q9H3N1 | UniProt[5] |

The this compound Protein: Structure and Function

This compound is a member of the protein disulfide isomerase (PDI) family, a group of oxidoreductases primarily residing in the endoplasmic reticulum (ER) that are crucial for protein folding and quality control.[1][4] Structurally, this compound is a type I transmembrane protein, featuring an N-terminal thioredoxin-like domain located in the ER lumen and a C-terminal cytosolic tail.[7]

The primary functions of this compound are centered around its redox activity and its strategic localization within the cell.

Role in Protein Folding and ER-Associated Degradation (ERAD)

As a thiol oxidoreductase, this compound plays a critical role in the formation, isomerization, and reduction of disulfide bonds in newly synthesized polypeptides within the ER. This activity is essential for the proper folding and maturation of a subset of proteins, particularly those with transmembrane domains.[1] this compound has been shown to preferentially interact with membrane-tethered proteins, suggesting a specialized role in the quality control of this class of polypeptides.[1] Furthermore, this compound is implicated in the ER-associated degradation (ERAD) pathway, where it is involved in the clearance of misfolded membrane-associated proteins.[8]

Regulation of ER-Mitochondria Calcium Flux

A significant and extensively studied function of this compound is its role as a modulator of calcium (Ca²⁺) signaling between the ER and mitochondria. This compound is enriched at the mitochondria-associated membranes (MAMs), which are specialized contact sites between the ER and mitochondria.[4] At these sites, this compound interacts with and inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2b (SERCA2b), a pump responsible for transporting Ca²⁺ from the cytosol into the ER lumen.[6][9]

This interaction is redox-dependent and is crucial for regulating the amount of Ca²⁺ that is transferred from the ER to the mitochondria, a process vital for mitochondrial bioenergetics and the initiation of apoptosis.[4][6] Low levels of this compound lead to increased SERCA2b activity, resulting in higher ER Ca²⁺ stores and reduced Ca²⁺ transfer to the mitochondria.[6] This can shift cellular metabolism away from mitochondrial respiration and has been implicated in tumor growth.[4][6]

This compound in Signaling Pathways

The regulatory role of this compound in ER-mitochondria Ca²⁺ flux is a key signaling function. The following diagram illustrates the interaction between this compound and SERCA2b at the MAM and its impact on intracellular calcium dynamics.

Quantitative Data on this compound

| Data Type | Tissue/Cell Line | Expression Level | Source |

| mRNA Expression (RNA-seq) | Urinary Bladder | RPKM 15.6 | Sino Biological[10] |

| Colon | RPKM 14.8 | Sino Biological[10] | |

| Protein Expression | Kidney, Liver, Placenta, Lung | Highly Expressed | Sino Biological[10] |

| Relative ER Ca²⁺ Content | This compound Overexpressing Cells | ~50% lower than control | Raturi et al., 2016[11] |

| This compound Knockdown/Knockout Cells | 30-70% higher than control | Raturi et al., 2016[11] |

Key Experimental Protocols

Investigating the functions of this compound involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Co-Immunoprecipitation (Co-IP) to Detect this compound-SERCA2b Interaction

This protocol is adapted from studies demonstrating the physical interaction between this compound and SERCA2b.

Objective: To determine if this compound and SERCA2b physically associate within the cell.

Materials:

-

Cell lines of interest (e.g., HeLa, A375P melanoma cells)

-

Plasmids for tagged proteins (e.g., myc-tagged SERCA2b, FLAG-tagged this compound)

-

Transfection reagent

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Antibodies: anti-myc tag (for IP), anti-FLAG tag (for detection), anti-TMX1, anti-SERCA2b

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Transfection: Culture cells to 70-80% confluency. Co-transfect cells with plasmids encoding myc-SERCA2b and FLAG-TMX1 using a suitable transfection reagent. Incubate for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Remove the beads and add the anti-myc antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer.

-

Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-FLAG or anti-TMX1 antibodies to detect the co-immunoprecipitated this compound.

CRISPR/Cas9-Mediated Knockout of this compound

This generalized protocol outlines the steps for generating a this compound knockout cell line.

Objective: To create a cell line lacking this compound expression to study its loss-of-function phenotypes.

Materials:

-

Cas9-expressing cell line or a plasmid encoding Cas9

-

Plasmids encoding guide RNAs (gRNAs) targeting this compound exons

-

Transfection reagent or electroporation system

-

FACS or antibiotic selection for transfected cells

-

Genomic DNA extraction kit

-

PCR reagents for genotyping

-

Antibodies for this compound for validation by Western blot

Procedure:

-

gRNA Design and Cloning: Design two or more gRNAs targeting early exons of the this compound gene using online design tools. Clone the gRNA sequences into a suitable expression vector.

-

Transfection: Transfect the Cas9 and gRNA plasmids into the target cell line.

-

Selection of Edited Cells: Select for transfected cells using antibiotic resistance or a fluorescent reporter.

-

Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

-

Screening for Knockouts:

-

Genomic DNA Analysis: Extract genomic DNA from the clones. Perform PCR to amplify the targeted region and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

-

Western Blot Analysis: Screen clones with confirmed indels for the absence of this compound protein expression by Western blotting.

-

-

Expansion and Banking: Expand the validated this compound knockout clones and cryopreserve them for future experiments.

Measurement of ER Calcium Levels using Aequorin

This method allows for the quantification of luminal ER Ca²⁺ concentrations.

Objective: To measure the steady-state Ca²⁺ concentration within the ER and its dynamic changes in response to stimuli.

Materials:

-

Cell lines (e.g., wild-type vs. This compound knockout)

-

Plasmid encoding ER-targeted aequorin (erAEQ)

-

Transfection reagent

-

Coelenterazine (B1669285) (aequorin's luminogenic substrate)

-

Luminometer

-

Krebs-Ringer Buffer (KRB)

-

Agonists to induce Ca²⁺ release (e.g., histamine, ATP)

-

Digitonin (B1670571) for cell permeabilization

Procedure:

-

Transfection: Transfect cells with the erAEQ plasmid and culture for 24 hours.

-

Aequorin Reconstitution: Incubate the transfected cells with coelenterazine in KRB for 1-2 hours at 37°C to reconstitute the active aequorin photoprotein.

-

Measurement:

-

Place the cells in a luminometer.

-

Perfuse with KRB to establish a baseline luminescence signal, which corresponds to the steady-state ER Ca²⁺ level.

-

Stimulate the cells with an agonist to induce Ca²⁺ release from the ER, and record the resulting change in luminescence.

-

-

Calibration: At the end of the experiment, lyse the cells with digitonin in the presence of saturating Ca²⁺ to measure the total remaining aequorin luminescence. This value is used to calibrate the experimental luminescence signals into Ca²⁺ concentrations.

This technical guide provides a foundational understanding of the this compound gene and its protein product. For researchers and professionals in drug development, this compound's involvement in critical cellular processes such as protein quality control and calcium signaling makes it an intriguing subject for further investigation and a potential therapeutic target.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. Measuring [Ca2+] in the endoplasmic reticulum with aequorin [uvadoc.uva.es]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Measuring [Ca2+] in the endoplasmic reticulum with aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Tissue expression of this compound - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 9. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transmembrane thioredoxin‐related protein this compound is reversibly oxidized in response to protein accumulation in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene - this compound [maayanlab.cloud]

An In-depth Technical Guide to the Subcellular Localization of TMX1 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-related transmembrane protein 1 (TMX1), also known as TXNDC1, is a member of the protein disulfide isomerase (PDI) family.[1][2] These enzymes are critical for protein folding and thiol-disulfide interchange reactions within the endoplasmic reticulum (ER).[1][2] this compound is a single-pass type I membrane protein characterized by an N-terminal ER-signal sequence, a catalytically active thioredoxin domain, and a single transmembrane domain.[3] Understanding the precise subcellular localization of this compound is crucial for elucidating its diverse cellular functions, which include roles in ER-associated degradation (ERAD), regulation of calcium (Ca2+) homeostasis, and potential implications in cancer biology.[3][4] This technical guide provides a comprehensive overview of the subcellular distribution of this compound, detailed experimental methodologies for its study, and visual representations of its key functional pathways.

Subcellular Localization of this compound

This compound is predominantly localized to the endoplasmic reticulum (ER), with significant enrichment in a specialized subdomain known as the mitochondria-associated membrane (MAM).[4][5] Evidence also suggests its presence in the mitochondrial membrane and its secretion into the extracellular space under certain conditions.[5]

Quantitative Data on this compound Subcellular Distribution

The following table summarizes the known subcellular locations of this compound based on published experimental evidence.

| Subcellular Location | Evidence Level | Key Functions | References |

| Endoplasmic Reticulum (ER) Membrane | High | Protein disulfide isomerase activity, ER-associated degradation (ERAD) | [3][5][6] |

| Mitochondria-Associated Membrane (MAM) | High | Regulation of ER-mitochondria Ca2+ flux, interaction with SERCA2b | [3][4] |

| Mitochondrion Membrane | Moderate | Potential role in mitochondrial bioenergetics and apoptosis | [5] |

| Secreted (Extracellular Space) | Conditional | Negative regulation of platelet aggregation (following thrombin stimulation) | [5] |

Key Signaling Pathways and Workflows Involving this compound Localization

The subcellular localization of this compound is not static and is regulated by post-translational modifications, which in turn dictates its engagement in specific cellular pathways.

This compound Localization to the Mitochondria-Associated Membrane (MAM)

The targeted localization of this compound to the MAM is a critical determinant of its role in regulating Ca2+ homeostasis. This process is primarily regulated by palmitoylation, the reversible attachment of fatty acids to cysteine residues.

This compound's Role in ER-Associated Degradation (ERAD)

This compound functions as a reductase in the ERAD pathway, preferentially acting on misfolded membrane-tethered polypeptides. It aids in the unfolding of these substrates prior to their retrotranslocation to the cytosol for proteasomal degradation.

This compound-Mediated Regulation of ER-Mitochondria Ca2+ Flux

At the MAM, this compound interacts with and inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2b (SERCA2b), a pump responsible for transporting Ca2+ from the cytosol into the ER lumen. This regulation modulates the Ca2+ transfer between the ER and mitochondria, impacting cellular bioenergetics.

Experimental Protocols for Studying this compound Subcellular Localization

Determining the subcellular localization of this compound relies on well-established cell biology techniques, primarily subcellular fractionation followed by immunoblotting, and immunofluorescence microscopy.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size and density, allowing for the enrichment of specific compartments.

Materials:

-

Cell culture of interest (e.g., HeLa, A549)

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 20 minutes to allow cells to swell. Transfer the cell suspension to a Dounce homogenizer and homogenize with 15-20 strokes of a tight-fitting pestle.

-

Nuclear Fraction Isolation: Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction.

-

Mitochondrial Fraction Isolation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including the ER), and the supernatant is the cytosolic fraction.

-

Protein Quantification and Analysis: Resuspend each pellet in a suitable lysis buffer. Determine the protein concentration of each fraction using a protein assay. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-TMX1 antibody and antibodies against organelle-specific markers to assess the purity of the fractions.

Immunofluorescence Microscopy

This technique allows for the visualization of this compound within intact cells, providing spatial context to its localization. The following is a representative protocol for staining this compound in cultured cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-TMX1

-

Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Rinse cells grown on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-TMX1 primary antibody in blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Rinse the coverslips briefly in PBS and mount them onto glass slides using antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Conclusion

This compound is a multifaceted protein whose function is intricately linked to its subcellular localization. Primarily residing in the ER and specifically enriched at the MAM, this compound plays key roles in protein quality control and intercellular signaling. The dynamic regulation of its localization, particularly through palmitoylation, highlights the sophisticated mechanisms cells employ to control protein function. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of this compound and further unravel its complex roles in health and disease. Future studies employing advanced quantitative proteomics may provide a more precise understanding of the fractional distribution of this compound, offering deeper insights into its cellular dynamics.

References

- 1. This compound thioredoxin related transmembrane protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Division of labor among oxidoreductases: this compound preferentially acts on transmembrane polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rupress.org [rupress.org]

- 5. uniprot.org [uniprot.org]

- 6. Transmembrane thioredoxin‐related protein this compound is reversibly oxidized in response to protein accumulation in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. A Quantitative Proteomics Analysis of Subcellular Proteome Localization and Changes Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

TMX1: A Key Regulator of Endoplasmic Reticulum Redox Homeostasis and Inter-organellar Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thioredoxin-related transmembrane protein 1 (TMX1) is a unique, membrane-anchored member of the Protein Disulfide Isomerase (PDI) family residing in the endoplasmic reticulum (ER). It plays a critical role in maintaining cellular redox balance, primarily by catalyzing the formation, reduction, and isomerization of disulfide bonds in transmembrane proteins. Beyond its canonical role in protein folding and quality control, this compound is a crucial regulator of ER-mitochondria communication, influencing calcium homeostasis and cellular metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound in redox homeostasis, detailing its enzymatic activities, substrate specificity, and key protein interactions. It includes a summary of quantitative data, detailed methodologies for key experiments, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field and professionals in drug development.

Introduction to this compound

This compound is a type I transmembrane protein characterized by an N-terminal thioredoxin-like domain located in the ER lumen, a single transmembrane domain, and a short C-terminal tail extending into the cytosol.[1] Its catalytic domain features a CPAC active site motif, which confers its oxidoreductase activity.[1] Unlike many other PDI family members, this compound shows a strong preference for membrane-tethered polypeptides, highlighting its specialized role in the biogenesis and degradation of membrane proteins.[2][3]

Enzymatic Activity and Catalytic Cycle

This compound functions as both a reductase and an oxidase, contributing to the proper folding of nascent polypeptides and the degradation of misfolded proteins.

Reductase Activity: this compound is predominantly found in a reduced state under steady-state conditions, suggesting a primary role as a reductase.[1][4] The proline residue within its CPAC active site is thought to favor its reductase function.[2] this compound can reduce disulfide bonds in substrate proteins, a crucial step in the ER-associated degradation (ERAD) pathway for the removal of terminally misfolded proteins.[1][5]

Oxidase Activity: Under conditions of ER stress, such as the accumulation of unfolded proteins, this compound can become oxidized.[1][6] This shift in its redox state suggests a role in oxidative folding pathways, though the precise mechanisms are still under investigation. On the platelet surface, this compound has been shown to exhibit oxidase activity towards the αIIbβ3 integrin, negatively regulating platelet aggregation.[7][8][9]

The catalytic cycle of this compound involves the transfer of electrons between its active site cysteine residues and the cysteine residues of its substrate proteins. For its continued function, the oxidized this compound must be returned to its reduced state. Evidence suggests that cellular glutathione (B108866) (GSH) is involved in this reductive regeneration of this compound.[1][6]

Quantitative Data Summary

A key aspect of understanding this compound function is the quantitative analysis of its interactions and expression. The following table summarizes some of the available quantitative data.

| Parameter | Value/Observation | Cell Type/System | Reference |

| Substrate Specificity | Preferentially interacts with membrane-bound proteins over soluble proteins. | Mammalian cultured cells | [2] |

| Redox State at Steady State | Predominantly in the reduced form. | A549 cells | [1] |

| Redox State under ER Stress (Brefeldin A treatment) | Significant increase in the oxidized form. | A549 cells | [1] |

| Effect of Glutathione Depletion (BSO treatment) | Partial oxidation of this compound. | A549 cells | [1] |

| Endogenous Substrates Identified by Mass Spectrometry | See Table 2 for a list of identified substrates. | Mouse embryonic fibroblasts | [10] |

Table 2: Endogenous Substrates of this compound Identified by Mass Spectrometry [10]

| Gene Name | Protein Name |

| Atp1a1 | Sodium/potassium-transporting ATPase subunit alpha-1 |

| Cntn1 | Contactin-1 |

| Itpr1 | Inositol 1,4,5-trisphosphate receptor type 1 |

| Plod3 | Procollagen-lysine,2-oxoglutarate 5-dioxygenase 3 |

| Ryr2 | Ryanodine receptor 2 |

| Slc2a1 | Solute carrier family 2, facilitated glucose transporter member 1 |

| Tmem63a | Transmembrane protein 63A |

Note: This is a partial list. For a complete list, please refer to the cited publication.

Key Molecular Interactions and Signaling Pathways

This compound's function in redox homeostasis is intricately linked to its interactions with other key cellular proteins.

This compound and Calnexin in Protein Folding

This compound forms a functional complex with the ER-resident chaperone, Calnexin.[4][11] Calnexin is a lectin that binds to N-glycosylated proteins, assisting in their proper folding. The interaction between this compound and Calnexin is mediated by their transmembrane domains and is stabilized by the engagement of a substrate protein.[4][11] This complex facilitates the recruitment of membrane-bound N-glycosylated client proteins, ensuring their correct folding and disulfide bond formation.[11]

Caption: this compound and Calnexin cooperate in the folding of membrane proteins.

This compound in ER-Associated Degradation (ERAD)

This compound plays a crucial role in the ERAD pathway, which is responsible for the disposal of terminally misfolded proteins.[1][5] Its reductase activity is essential for breaking incorrect disulfide bonds in misfolded membrane-tethered polypeptides, a prerequisite for their retro-translocation from the ER to the cytosol for proteasomal degradation.[5]

Caption: this compound facilitates ERAD of misfolded membrane proteins.

This compound in Calcium Homeostasis

This compound is enriched at mitochondria-associated membranes (MAMs), where it regulates calcium (Ca2+) flux between the ER and mitochondria.[4][11] It interacts with the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2b (SERCA2b), a pump that transports Ca2+ from the cytosol into the ER.[11][12] The interaction with this compound inhibits SERCA2b activity, leading to an increase in cytosolic Ca2+ levels.[11][12] This elevated cytosolic Ca2+ can then be taken up by mitochondria, stimulating oxidative phosphorylation.[11] The association between this compound and SERCA2b is dependent on this compound's enzymatic activity and is enhanced under hyperoxidizing conditions.[12]

Caption: this compound regulates ER-mitochondria calcium flux via SERCA2b.

Experimental Protocols

Detailed methodologies are crucial for the study of this compound. Below are outlines of key experimental protocols.

This compound Substrate Trapping

This technique is used to identify the substrates of this compound by stabilizing the transient mixed-disulfide intermediates formed during the catalytic cycle.

Principle: The C-terminal resolving cysteine in the this compound active site (Cys59) is mutated to an alanine (B10760859) (C59A).[2][10] This mutation prevents the resolution of the mixed-disulfide bond between this compound and its substrate, effectively "trapping" the substrate.

Methodology Outline:

-

Construct Generation: Create an expression vector for this compound with a C59A mutation and an affinity tag (e.g., HA or FLAG).

-

Cell Transfection: Transfect mammalian cells (e.g., HEK293T or MEFs) with the this compound-C59A construct.

-

Cell Lysis: Lyse the cells under non-reducing conditions to preserve disulfide bonds. Include an alkylating agent like N-ethylmaleimide (NEM) to block free thiols and prevent artifactual disulfide exchange.

-

Immunoprecipitation: Use an antibody against the affinity tag to pull down the this compound-C59A-substrate complexes.

-

Elution and Reduction: Elute the complexes from the beads and reduce the disulfide bonds.

-

Analysis by Mass Spectrometry: Identify the co-precipitated substrate proteins using mass spectrometry.

Caption: Workflow for this compound substrate trapping experiment.

Redox Western Blotting

This method is used to assess the in vivo redox state of this compound.

Principle: The differential migration of the reduced and oxidized forms of a protein on a non-reducing SDS-PAGE is used to quantify their relative abundance. Free thiols are alkylated to prevent changes in the redox state during sample preparation.

Methodology Outline:

-

Cell Treatment: Expose cells to desired conditions (e.g., ER stress-inducing agents).

-

Alkylation of Free Thiols: Treat cells with a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues.

-

Cell Lysis: Lyse the cells in a buffer containing the alkylating agent.

-

Non-reducing SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample buffer). The oxidized form of this compound will have a more compact structure and migrate faster than the reduced form.

-

Western Blotting: Transfer the proteins to a membrane and probe with an anti-TMX1 antibody.

-

Quantification: Use densitometry to quantify the intensity of the bands corresponding to the reduced and oxidized forms of this compound.

Caption: Workflow for Redox Western Blotting of this compound.

Conclusion and Future Directions

This compound is a multifaceted enzyme that plays a central role in maintaining ER redox homeostasis and orchestrating communication with mitochondria. Its preference for membrane-associated substrates and its dynamic redox state underscore its importance in cellular health and disease. Further research is needed to fully elucidate the enzymatic kinetics of this compound and the precise molecular mechanisms governing its interactions with partner proteins. A deeper understanding of this compound function will undoubtedly open new avenues for therapeutic intervention in diseases associated with ER stress and aberrant redox signaling, such as cancer and neurodegenerative disorders. The development of specific inhibitors or activators of this compound could provide novel strategies for modulating cellular redox balance and inter-organellar communication.

References

- 1. This compound determines cancer cell metabolism as a thiol-based modulator of ER–mitochondria Ca2+ flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Division of labor among oxidoreductases: this compound preferentially acts on transmembrane polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Thioredoxin redox western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med-tohoku-antibody.com [med-tohoku-antibody.com]

- 8. Transmembrane thioredoxin‐related protein this compound is reversibly oxidized in response to protein accumulation in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Introducing Thioredoxin-Related Transmembrane Proteins: Emerging Roles of Human TMX and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sinobiological.com [sinobiological.com]

TMX1: A Key Reductase in the Endoplasmic Reticulum-Associated Degradation of Membrane Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secretory and transmembrane proteins. The ER-associated degradation (ERAD) pathway is a critical quality control mechanism that identifies and eliminates terminally misfolded or unassembled proteins, thereby maintaining ER homeostasis. A key player in this intricate process is the Thioredoxin-related Transmembrane Protein 1 (TMX1), a unique transmembrane oxidoreductase. This technical guide provides a comprehensive overview of the involvement of this compound in the ERAD pathway, with a focus on its specialized role in the degradation of membrane-associated polypeptides. We will delve into the molecular mechanisms of this compound function, its interactions with other ERAD components, and the methodologies used to elucidate its role. This guide is intended to be a valuable resource for researchers investigating ER stress, protein quality control, and potential therapeutic targets in related diseases.

Introduction to this compound and its Role in ERAD

This compound is a member of the protein disulfide isomerase (PDI) family, characterized by the presence of a thioredoxin-like domain.[1][2] Unlike many soluble PDI family members, this compound is a type I transmembrane protein, which positions its catalytic domain within the ER lumen while being anchored to the ER membrane.[3] This topology is critical for its specific function in the ERAD pathway.

This compound functions as a reductase, an enzyme that breaks disulfide bonds.[2] In the context of ERAD, the reduction of improper disulfide bonds in misfolded proteins is a crucial step to facilitate their unfolding and subsequent retrotranslocation from the ER to the cytosol for degradation by the proteasome.[1][2] A key finding is that this compound preferentially acts on misfolded membrane-tethered polypeptides, highlighting its role as the first identified topology-specific redox catalyst in the ERAD pathway.[1]

Quantitative Data on this compound Function in ERAD

While extensive qualitative data exists, precise quantitative data on the direct impact of this compound on ERAD substrate degradation rates remains an active area of research. However, studies utilizing trapping mutants and co-immunoprecipitation have provided semi-quantitative insights into its substrate specificity and interactions.

| Parameter | Substrate/Interactor | Observation | Experimental Approach | Reference |

| Substrate Specificity | Endogenous cysteine-containing membrane proteins | Selective trapping by TMX1C/A mutant | Mass Spectrometry with trapping mutant | [2] |

| Interaction | Calnexin (B1179193) | Forms functional complexes | Co-immunoprecipitation | [2] |

| Redox State | This compound | Predominantly reduced at steady state; oxidised under ER stress | Non-reducing SDS-PAGE and Western Blot | [4] |

| Substrate Preference | Membrane-anchored vs. Soluble Polypeptides | Preferential action on membrane-tethered substrates | Comparative degradation assays | [1] |

Molecular Mechanisms of this compound in the ERAD Pathway

The involvement of this compound in ERAD can be conceptualized as a multi-step process involving substrate recognition, disulfide bond reduction, and facilitation of substrate handover to the downstream degradation machinery.

Substrate Recognition and Recruitment

This compound does not act in isolation. It forms a functional complex with the lectin chaperone calnexin, which recognizes and binds to N-linked glycans on newly synthesized glycoproteins.[2] This interaction is thought to bring this compound into proximity with misfolded, membrane-anchored glycoprotein (B1211001) substrates. The transmembrane domain of this compound further contributes to its preference for membrane-associated clients.

Reductase Activity and Substrate Unfolding

Once engaged with a misfolded substrate, this compound utilizes its reductase activity to cleave incorrect disulfide bonds.[2] This is a critical step, as the compact, misfolded structure stabilized by these bonds would otherwise hinder the retrotranslocation process. The active site of this compound contains a CPAC motif, and its catalytic activity is dependent on the redox state of its cysteine residues.[4] Under conditions of ER stress, which lead to an accumulation of misfolded proteins, this compound becomes oxidized, suggesting a dynamic regulation of its activity in response to the cellular folding status.[4]

Handover to the ERAD Machinery

Following disulfide bond reduction, the now more linearized polypeptide is a suitable substrate for the central ERAD machinery, which includes the HRD1-SEL1L ubiquitin ligase complex.[5][6] While a direct physical interaction between this compound and the HRD1-SEL1L complex has not been definitively shown, it is hypothesized that this compound facilitates the handover of the reduced substrate to this complex for ubiquitination and subsequent retrotranslocation.

Experimental Protocols

Pulse-Chase Analysis to Monitor Protein Degradation

This method is used to determine the degradation rate of a specific ERAD substrate in the presence or absence of this compound.

Materials:

-

Cell culture reagents

-

Plasmids encoding the ERAD substrate and this compound (or shRNA for knockdown)

-

[35S]-methionine/cysteine labeling mix

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the ERAD substrate

-

Protein A/G-sepharose beads

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Transfect cells with plasmids expressing the ERAD substrate and either wild-type this compound, a this compound mutant, or a control vector. For knockdown experiments, transfect with this compound shRNA or a scramble control.

-

Incubate cells in methionine/cysteine-free medium for 30 minutes to deplete endogenous amino acids.

-

"Pulse" label the cells by incubating with [35S]-methionine/cysteine for a short period (e.g., 15-30 minutes).

-

"Chase" by replacing the labeling medium with complete medium containing an excess of unlabeled methionine and cysteine.

-

At various time points during the chase (e.g., 0, 30, 60, 120 minutes), lyse the cells.

-

Immunoprecipitate the radiolabeled substrate from the cell lysates using a specific antibody.

-

Analyze the immunoprecipitates by SDS-PAGE and autoradiography.

-

Quantify the band intensities at each time point to determine the protein's half-life.

Co-Immunoprecipitation to Detect Protein-Protein Interactions

This technique is used to verify the interaction between this compound and other proteins, such as calnexin or ERAD substrates.

Materials:

-

Cells expressing tagged versions of this compound and the protein of interest

-

Lysis buffer (non-denaturing, e.g., containing 1% Triton X-100)

-

Antibody against the tag of one of the proteins

-

Protein A/G-magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

-

Incubate the cell lysate with an antibody against the tagged protein (the "bait").

-

Add Protein A/G beads to the lysate to capture the antibody-protein complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (the "prey").

In Vitro Disulfide Reduction Assay

This assay directly measures the reductase activity of this compound on a model substrate.

Materials:

-

Purified recombinant this compound (luminal domain)

-

A disulfide-containing substrate (e.g., insulin)

-

NADPH

-

Thioredoxin reductase

-

Reaction buffer

Protocol:

-

Prepare a reaction mixture containing the substrate, NADPH, and thioredoxin reductase in the reaction buffer.

-

Initiate the reaction by adding purified this compound.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the reductase activity of this compound.

Conclusion and Future Directions

This compound has emerged as a crucial and specialized component of the ERAD pathway, particularly for the quality control of membrane proteins. Its unique topology and reductase activity underscore the complexity and compartmentalization of protein degradation processes within the ER. Future research should focus on obtaining more quantitative data on the kinetics of this compound-mediated degradation of specific endogenous substrates. Elucidating the precise mechanism of this compound recruitment to the HRD1-SEL1L complex and identifying the factors that regulate its reductase activity in the context of ERAD will provide a more complete understanding of its function. Given the involvement of ER stress and ERAD in numerous diseases, including neurodegenerative disorders and cancer, a deeper understanding of this compound's role may unveil novel therapeutic avenues.

References

- 1. The reductase this compound contributes to ERAD by preferentially acting on membrane-associated folding-defective polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Division of labor among oxidoreductases: this compound preferentially acts on transmembrane polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introducing Thioredoxin-Related Transmembrane Proteins: Emerging Roles of Human TMX and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transmembrane thioredoxin‐related protein this compound is reversibly oxidized in response to protein accumulation in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SEL1L-HRD1 interaction is required to form a functional HRD1 ERAD complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of TMX1 at Mitochondria-Associated Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioredoxin-related transmembrane protein 1 (TMX1) is an endoplasmic reticulum (ER)-resident oxidoreductase that is significantly enriched at mitochondria-associated membranes (MAMs). This strategic localization positions this compound as a critical regulator of inter-organellar communication, particularly in the context of calcium (Ca²⁺) homeostasis and redox signaling. This technical guide provides an in-depth overview of the function of this compound at the MAM, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers investigating this compound's role in cellular physiology and its implications for diseases such as cancer.

Core Functions of this compound at the MAM

This compound is a type I transmembrane protein with a thioredoxin-like domain located in the ER lumen. Its enrichment at the MAM is a regulated process, dependent on the palmitoylation of two cysteine residues in its cytosolic tail[1][2][3][4][5]. At this crucial interface, this compound exerts its primary functions:

-

Regulation of ER-Mitochondria Ca²⁺ Flux: this compound is a key modulator of Ca²⁺ transfer from the ER to mitochondria. It directly interacts with and inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2b (SERCA2b) in a redox-dependent manner[1][6][7]. This inhibition reduces the re-uptake of Ca²⁺ into the ER lumen, thereby increasing the local Ca²⁺ concentration at the MAM and augmenting its flux into the mitochondria through the voltage-dependent anion channel (VDAC)[6][7][8]. This process is critical for stimulating mitochondrial metabolism and ATP production[3][6][8]. The interaction between this compound and SERCA2b is dynamic and influenced by the cellular redox state, with oxidizing conditions promoting the association[1][2].

-

Maintenance of ER-Mitochondria Contacts: The expression levels of this compound have been shown to influence the physical apposition of the ER and mitochondria. Low levels of this compound are associated with reduced ER-mitochondria contact sites, which further impairs the efficiency of Ca²⁺ transfer[1][6][8]. While the precise mechanism by which this compound influences organelle tethering is still under investigation, it is hypothesized to involve redox-dependent conformational changes in tethering molecules[1].

-

Redox Sensing and Signaling: this compound acts as a redox sensor at the MAM. Its thioredoxin domain can catalyze thiol-disulfide exchange reactions, and its own redox state is responsive to conditions of ER stress[9][10]. Under ER stress, this compound becomes oxidized, a state that enhances its interaction with SERCA2b[1][9][10]. This suggests a mechanism whereby this compound integrates ER stress signals into the regulation of mitochondrial function.

-

Role in Cancer Biology: this compound has emerged as a context-dependent player in cancer. In some cancers, low this compound expression is correlated with reduced mitochondrial metabolism, a shift towards glycolysis (the Warburg effect), and accelerated tumor growth[6][7][8]. Conversely, in melanoma, this compound is often upregulated and participates in a signaling pathway that promotes cancer progression[1][11].

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from studies investigating the function of this compound at the MAM.

| Parameter | Cell Line | This compound Manipulation | Observed Effect | Reference |

| ER Ca²⁺ Content | A375P melanoma | Overexpression | ~50% decrease | [7] |

| HeLa | Knockout (KO) | Increased retention | [6] | |

| Mitochondrial Ca²⁺ Uptake | A375P melanoma | Overexpression | Increased | [6] |

| HeLa | Knockout (KO) | Reduced | [6] | |

| Cellular ATP Content | HeLa | Knockout (KO) / Knockdown (KD) | >25% reduction | [6] |

| A375P melanoma | Overexpression | ~20% increase | [6] | |

| Mitochondrial Respiration | HeLa | Low expression | ~50% reduction in capacity | [6] |

| A375P melanoma | Overexpression | 20% increase in capacity | [6] | |

| Tumor Growth (in vivo) | HeLa (xenograft) | shRNA knockdown | Accelerated tumor appearance (50 vs 85 days) | [6] |

| A375P melanoma (xenograft) | shRNA knockdown | ~2-fold increase in growth | [6] | |

| A375P melanoma (xenograft) | Overexpression | >50% reduction in growth | [6] |

Signaling Pathways Involving this compound at the MAM

This compound-Mediated Regulation of ER-Mitochondria Ca²⁺ Flux

Caption: this compound negatively regulates SERCA2b activity at the MAM, enhancing mitochondrial Ca²⁺ uptake.

This compound-NFAT1 Signaling Axis in Melanoma

Caption: this compound's role in a redox-controlled signaling pathway that influences melanoma progression via NFAT1.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for this compound and SERCA2b Interaction

This protocol is designed to verify the in vivo interaction between this compound and SERCA2b.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-TMX1 antibody (for immunoprecipitation)

-

Anti-SERCA2b antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA assay.

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of protein A/G magnetic beads to 1 mg of cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-TMX1 antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 30 µL of equilibrated protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Place the tube on a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Place the tube on a magnetic rack and collect the supernatant containing the eluate.

-

-

Western Blot Analysis:

-

Resolve the eluate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-SERCA2b antibody to detect the co-immunoprecipitated protein.

-

An input control (a small fraction of the initial cell lysate) should be run in parallel to confirm the presence of both proteins.

-

Proximity Ligation Assay (PLA) for this compound-SERCA2b Proximity

PLA allows for the in situ visualization and quantification of protein-protein interactions.

Materials:

-

Duolink® In Situ PLA Kit (or similar)

-

Primary antibodies: anti-TMX1 and anti-SERCA2b raised in different species (e.g., rabbit and mouse)

-

Cells grown on coverslips

-

Formaldehyde (B43269) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation:

-

Seed cells on coverslips and grow to desired confluency.

-

Wash with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Block with the provided blocking solution for 1 hour at 37°C in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the anti-TMX1 and anti-SERCA2b primary antibodies in the provided antibody diluent.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

PLA Probe Incubation:

-

Wash the coverslips twice with wash buffer A.

-

Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C in a humidified chamber.

-

-

Ligation and Amplification:

-

Wash twice with wash buffer A.

-

Incubate with the ligation solution for 30 minutes at 37°C.

-

Wash twice with wash buffer A.

-

Incubate with the amplification solution for 100 minutes at 37°C.

-

-

Detection and Mounting:

-

Wash twice with wash buffer B.

-

Mount the coverslips on glass slides using a mounting medium with DAPI.

-

-

Imaging and Analysis:

-

Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.

-

Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ). Each spot represents an interaction event.

-

Analysis of this compound Redox State by Redox Western Blot

This method separates the reduced and oxidized forms of this compound based on their differential mobility in non-reducing SDS-PAGE.

Materials:

-

N-ethylmaleimide (NEM) for alkylating free thiols

-

Trichloroacetic acid (TCA) for protein precipitation

-

Non-reducing SDS-PAGE sample buffer

-

Anti-TMX1 antibody

-

Western blotting reagents

Procedure:

-

Sample Preparation:

-

Treat cells with desired experimental conditions.

-

Lyse cells in a buffer containing 50 mM NEM to alkylate free thiol groups, preventing post-lysis oxidation.

-

Incubate for 15-30 minutes at room temperature.

-

-

Protein Precipitation:

-

Precipitate proteins by adding an equal volume of 20% TCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Wash the pellet with ice-cold acetone.

-

-

Resuspension and Electrophoresis:

-

Resuspend the protein pellet in non-reducing SDS-PAGE sample buffer.

-

Resolve the proteins on a non-reducing SDS-PAGE gel. The oxidized form of this compound will migrate faster than the reduced, alkylated form.

-

-

Western Blotting:

-

Transfer the proteins to a PVDF membrane.

-

Probe with an anti-TMX1 antibody.

-

Visualize the bands corresponding to the reduced and oxidized forms of this compound.

-

Quantify the band intensities to determine the ratio of oxidized to reduced this compound.

-

Experimental Workflow for Investigating this compound Function at the MAM

Caption: A generalized workflow for the experimental investigation of this compound's role at the MAM.

Conclusion and Future Directions

This compound is a multifaceted protein that plays a pivotal role in the regulation of ER-mitochondria communication. Its function as a redox-sensitive inhibitor of SERCA2b at the MAM directly impacts mitochondrial bioenergetics and cellular signaling. The dysregulation of this compound has been implicated in the progression of several diseases, most notably cancer, where its role appears to be highly context-dependent.

Future research should focus on elucidating the precise molecular mechanisms by which this compound influences the stability of ER-mitochondria contact sites. Identifying the upstream signals that regulate this compound palmitoylation and its redox state will provide further insights into how its function is controlled. Moreover, a deeper understanding of the this compound-NFAT1 signaling axis in different cancer types could pave the way for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the intricate functions of this compound at the crucial interface between the ER and mitochondria.

References

- 1. Redox signals at the ER–mitochondria interface control melanoma progression | The EMBO Journal [link.springer.com]

- 2. ER–Mitochondria Contact Sites Reporters: Strengths and Weaknesses of the Available Approaches [mdpi.com]

- 3. TMX family genes and their association with prognosis, immune infiltration, and chemotherapy in human pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palmitoylated TMX and calnexin target to the mitochondria‐associated membrane | The EMBO Journal [link.springer.com]

- 6. This compound determines cancer cell metabolism as a thiol-based modulator of ER–mitochondria Ca2+ flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound determines cancer cell metabolism as a thiol-based modulator of ER-mitochondria Ca2+ flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Introducing Thioredoxin-Related Transmembrane Proteins: Emerging Roles of Human TMX and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cell-physics.uni-saarland.de [cell-physics.uni-saarland.de]

The Role of TMX1 in Platelet Aggregation and Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Thioredoxin-related Transmembrane Protein 1 (TMX1), a unique member of the protein disulfide isomerase (PDI) family that acts as a negative regulator of platelet aggregation and thrombosis. In contrast to other PDIs which are prothrombotic, this compound is the first identified extracellular inhibitor of platelet function.[1] This document details the molecular mechanisms of this compound action, summarizes key quantitative data from preclinical studies, provides an overview of essential experimental protocols for its investigation, and presents signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of hematology, thrombosis, and drug development.

Introduction

Platelet activation and aggregation are critical processes in hemostasis, but their dysregulation can lead to pathological thrombosis. The protein disulfide isomerase (PDI) family of enzymes plays a significant role in regulating platelet function.[1][2] While secreted PDIs like PDI, ERp57, ERp5, and ERp72 are known to be positive regulators of thrombosis, Thioredoxin-related Transmembrane Protein 1 (this compound) has emerged as a key inhibitor.[1][2] this compound is a transmembrane protein whose expression on the platelet surface increases upon stimulation with agonists like thrombin.[1] Its extracellular domain exerts an oxidase activity, particularly targeting the αIIbβ3 integrin, a central receptor in the final common pathway of platelet aggregation.[1][3] This guide will explore the multifaceted role of this compound in maintaining vascular quiescence and its potential as a novel therapeutic target.

Molecular Mechanism of this compound Action

This compound's primary inhibitory function is mediated through its oxidase activity on the platelet surface. It directly counteracts the prothrombotic effects of other PDIs by maintaining key surface proteins in an oxidized state.

Negative Regulation of αIIbβ3 Integrin

The activation of the αIIbβ3 integrin is a final and critical step in platelet aggregation, enabling platelets to bind to fibrinogen and form a stable thrombus. This compound negatively regulates this process by oxidizing free thiols on the αIIbβ3 integrin, particularly on the β3 subunit.[1][3] This oxidation prevents the conformational changes necessary for integrin activation, thereby inhibiting platelet aggregation.[1] Studies have shown that platelets deficient in this compound exhibit increased levels of free thiols on the β3 subunit, consistent with this compound's role as an oxidase.[1]

Inhibition of Phosphatidylserine (B164497) (PS) Exposure and Coagulation

Recent evidence indicates that this compound also plays a role in regulating coagulation by inhibiting the exposure of phosphatidylserine (PS) on the surface of activated platelets and endothelial cells.[4][5][6] PS exposure is a critical step for the assembly of coagulation factor complexes, leading to thrombin generation and fibrin (B1330869) formation.[6] this compound's inhibition of PS exposure appears to be linked to its regulation of αIIbβ3 outside-in signaling.[5][6] Furthermore, this compound can oxidize disulfide bonds in the transmembrane protein TMEM16F, a key regulator of PS externalization, thereby decreasing its activity.[5][6]

Counteracting Prothrombotic PDIs

This compound's inhibitory function is also highlighted by its ability to counteract the activity of prothrombotic PDIs, such as ERp46.[7] While ERp46 promotes platelet aggregation by reducing disulfide bonds on αIIbβ3, this compound acts antagonistically by oxidizing these same thiols.[7] This balance between positive and negative thiol isomerases provides a fine-tuned control over integrin activation and platelet function.[7]

Quantitative Data on this compound Function

The following tables summarize the key quantitative findings from studies investigating the role of this compound in platelet function and thrombosis.

Table 1: Effect of this compound on Platelet Aggregation and Secretion

| Condition | Agonist | Parameter | Effect of this compound Inhibition/Deficiency | Reference |

| Human Platelets | Convulxin | Aggregation | Increased with anti-TMX1 antibody | [1] |

| Human Platelets | Thrombin | Aggregation | Increased with anti-TMX1 antibody | [1] |

| Human Platelets | SFLLRN | Aggregation | Increased with anti-TMX1 antibody | [1] |

| Human Platelets | - | ATP Release | Potentiated with anti-TMX1 antibody | [1] |

| This compound-deficient mouse platelets | Convulxin | Aggregation | Increased | [1] |

| This compound-deficient mouse platelets | Thrombin | Aggregation | Increased | [1] |

| This compound-deficient mouse platelets | - | ATP Release | Increased | [1] |

Table 2: In Vivo Effects of this compound Deficiency in Mice

| Model | Parameter | Observation in this compound-/- Mice | Reference |

| FeCl3-induced mesenteric artery injury | Platelet incorporation into thrombus | Significantly increased | [1][3] |

| Tail bleeding time | Bleeding time | Shortened | [1][3] |

| Laser-induced thrombosis injury | Fibrin deposition | Increased | [4] |

Table 3: Effect of this compound on αIIbβ3 Activation and P-Selectin Expression

| Condition | Parameter | Effect of this compound Deficiency | Reversibility | Reference |